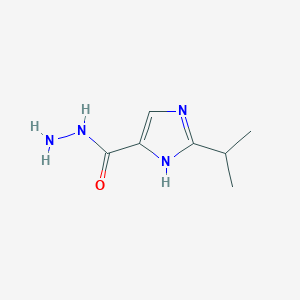

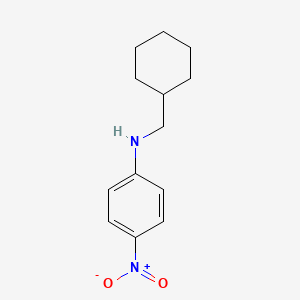

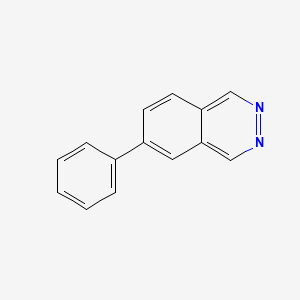

6-Phenylphthalazine

Descripción general

Descripción

Phthalazine, also called benzo-orthodiazine or benzopyridazine, is a heterocyclic organic compound with the molecular formula C8H6N2 . It is isomeric with other naphthyridines including quinoxaline, cinnoline, and quinazoline .

Synthesis Analysis

Phthalazine can be obtained by the condensation of w-tetrabromorthoxylene with hydrazine, or by the reduction of chlorphthalazine with phosphorus and hydroiodic acid . A ring-fusion approach has been developed to extend the conjugation length of phenothiazines and synthesize a series of novel extended phenothiazines .Molecular Structure Analysis

The molecular structure of phthalazine consists of an aromatic tetrameric ring system, in which the four isoindole rings joined by azomethine bridges form an extensively delocalized 18-π electron system .Chemical Reactions Analysis

Phthalazine possesses basic properties and forms addition products with alkyl iodides . Upon oxidation with alkaline potassium permanganate, it yields pyridazine dicarboxylic acid . A light-mediated enolization of o-methyl benzophenones/Diels-Alder reaction domino process with a subsequent deprotection/aromatization domino reaction in one-pot leads to sustainable and efficient organic synthesis .Physical And Chemical Properties Analysis

Phthalazine appears as pale yellow needles with a melting point of 90 to 91 °C and a boiling point of 315 to 317 °C . It is miscible in water and has an acidity (pKa) of 3.39 .Aplicaciones Científicas De Investigación

Receptor Binding and Pharmacological Effects

6-Phenylphthalazine derivatives have been studied for their binding selectivity and pharmacological effects on various receptors. For instance, certain derivatives have demonstrated selective binding to the γ-aminobutyric acid-A (GABA-A) receptor subtypes, showing potential as ligands for these receptors (Carling et al., 2004). These findings suggest the potential for developing selective therapeutic agents targeting specific GABA-A receptor subtypes.

Anticonvulsant Activity

Some 6-phenylphthalazine derivatives have been synthesized and evaluated for their anticonvulsant effects. In studies involving animal models, certain compounds demonstrated significant anticonvulsant activity, offering a basis for developing new antiepileptic drugs (Zhang et al., 2017).

Anticancer Potential

6-Phenylphthalazine derivatives have been explored for their potential anticancer properties. For example, specific derivatives have been found to inhibit VEGFR-2, an enzyme implicated in tumor growth and metastasis. This suggests their potential utility in the development of new anticancer therapies (El-Helby et al., 2018).

Genotoxicity Studies

Research has also been conducted to assess the genotoxic potential of new 6-phenylphthalazine-based compounds. Such studies are crucial for evaluating the safety profile of these compounds, especially when considering their pharmaceutical applications (Aygün et al., 2022).

Antimicrobial Activity

In the realm of antimicrobial research, some 6-phenylphthalazine derivatives have been synthesized and evaluated for their antimicrobial properties. These studies have explored the potential of these compounds as new antimicrobial agents, contributing to the search for novel treatments against resistant microbial strains (El-Hashash et al., 2012).

Direcciones Futuras

The future directions for research on 6-Phenylphthalazine could involve further exploration of its potential applications in various fields, such as medicine, pharmaceuticals, and chemical catalysis. More studies are needed to fully understand its properties, mechanisms of action, and potential uses .

Propiedades

IUPAC Name |

6-phenylphthalazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2/c1-2-4-11(5-3-1)12-6-7-13-9-15-16-10-14(13)8-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALUFRZBYPBQKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CN=NC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506647 | |

| Record name | 6-Phenylphthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Phenylphthalazine | |

CAS RN |

78032-09-4 | |

| Record name | 6-Phenylphthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.